molecular formula C17H21NO4 B2778595 [2-(2-Ethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate CAS No. 721907-76-2

[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate

Cat. No.: B2778595
CAS No.: 721907-76-2
M. Wt: 303.358
InChI Key: AGPOJKCCRFLKAD-UHFFFAOYSA-N
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Description

[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate: is an organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis due to their unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Ethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate typically involves the reaction of 4-formylbenzoic acid with 2-(2-ethylpiperidin-1-yl)-2-oxoethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate: has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive piperidine derivatives.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [2-(2-Ethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, piperidine derivatives are known to inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate: can be compared with other piperidine derivatives such as:

The uniqueness of This compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other piperidine derivatives .

Properties

IUPAC Name

[2-(2-ethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-2-15-5-3-4-10-18(15)16(20)12-22-17(21)14-8-6-13(11-19)7-9-14/h6-9,11,15H,2-5,10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPOJKCCRFLKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)COC(=O)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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